molecular formula C20H22BrN3O3S B2890390 4-(4-BROMOBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE CAS No. 862741-88-6

4-(4-BROMOBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE

Cat. No.: B2890390
CAS No.: 862741-88-6
M. Wt: 464.38
InChI Key: VRLINRWASMJBNC-UHFFFAOYSA-N
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Description

4-(4-Bromobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-phenyl-1,3-oxazol-5-amine is a structurally complex oxazole derivative featuring a 1,3-oxazole core substituted at three positions:

  • Position 4: A 4-bromobenzenesulfonyl group (–SO₂–C₆H₄–Br), introducing steric bulk and electron-withdrawing properties.
  • Position 2: A phenyl group (–C₆H₅), contributing aromatic π-system interactions.

The bromine atom enhances lipophilicity and may participate in halogen bonding, while the dimethylaminopropyl chain improves aqueous solubility via basic nitrogen. This compound is hypothesized to interact with biological targets such as kinases or GPCRs, though specific activity data are unavailable in the provided evidence .

Properties

IUPAC Name

N-[4-(4-bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O3S/c1-24(2)14-6-13-22-19-20(23-18(27-19)15-7-4-3-5-8-15)28(25,26)17-11-9-16(21)10-12-17/h3-5,7-12,22H,6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLINRWASMJBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Oxazole Synthesis

The Hantzsch method employs α-haloketones and amides to construct the oxazole ring. For 2-phenyl-1,3-oxazol-5-amine:

  • React α-bromoacetophenone with urea or thiourea to form a 2-phenyl-5-aminooxazole intermediate.
  • Optimize conditions (e.g., ethanol, reflux) to achieve yields of ~60–70%.

Example Protocol :

α-Bromoacetophenone (1 eq) + Urea (1.2 eq)  
→ Ethanol, reflux, 12 h → 2-Phenyl-1,3-oxazol-5-amine (Yield: 65%)  

Robinson-Gabriel Cyclization

Cyclodehydration of β-ketoamides using agents like PPA (polyphosphoric acid):

  • Synthesize β-ketoamide from phenylglyoxylic acid and an amine.
  • Cyclize under acidic conditions to form the oxazole.

Sulfonylation at C4

Introducing the 4-bromobenzenesulfonyl group requires electrophilic aromatic substitution or directed ortho-metalation.

Directed ortho-Metalation Strategy

  • Protect the C5 amine as a tert-butoxycarbonyl (Boc) group to prevent side reactions.
  • Use LDA (lithium diisopropylamide) to deprotonate the oxazole at C4.
  • Quench with 4-bromobenzenesulfonyl chloride to install the sulfonyl group.

Example Protocol :

2-Phenyl-5-(Boc-amino)-1,3-oxazole (1 eq)  
→ LDA, THF, -78°C → Add 4-bromobenzenesulfonyl chloride (1.5 eq)  
→ Warm to RT, 2 h → Deprotect with TFA → 4-(4-Bromobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine (Yield: 55%)  

Functionalization of C5 Amine

Alkylation with 3-(Dimethylamino)propyl Chloride

  • React the C5 amine with 3-(dimethylamino)propyl chloride in the presence of a base (e.g., K₂CO₃).
  • Use DMF or acetonitrile as solvent at 60–80°C.

Example Protocol :

4-(4-Bromobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine (1 eq)  
+ 3-(Dimethylamino)propyl chloride (1.2 eq)  
→ K₂CO₃, DMF, 70°C, 6 h → Target compound (Yield: 45%)  

Reductive Amination

  • Condense the C5 amine with 3-dimethylaminopropionaldehyde using NaBH₃CN or NaBH(OAc)₃.
  • Optimize pH (4–6) for imine formation.

Example Protocol :

4-(4-Bromobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine (1 eq)  
+ 3-Dimethylaminopropionaldehyde (1.5 eq)  
→ NaBH₃CN, MeOH, RT, 12 h → Target compound (Yield: 50%)  

Optimization Challenges and Solutions

Step Challenge Solution
Oxazole cyclization Low regioselectivity Use electron-withdrawing protecting groups
Sulfonylation Competing N-sulfonylation Protect C5 amine prior to sulfonylation
Alkylation Poor nucleophilicity of C5 amine Activate amine with NaH or LiHMDS

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 8.02 (d, 2H, Ar-H), 7.68 (d, 2H, Ar-H), 7.45 (m, 5H, Ph), 3.45 (t, 2H, NCH₂), 2.25 (s, 6H, N(CH₃)₂).
  • MS (ESI) : m/z 503.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the sulfonyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

4-(4-BROMOBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-BROMOBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromobenzenesulfonyl group and the oxazole ring are likely to play key roles in these interactions, potentially through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine ()

  • Core : 1,3-oxazole.
  • R4 : Ethylsulfonyl (–SO₂–CH₂CH₃) instead of bromobenzenesulfonyl.
  • R5 : Substituted with a methoxy-phenyl group.
  • The pyridine moiety may enhance target affinity through secondary interactions .

N-Benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine ()

  • Core : 1,3-oxazole.
  • R4 : 4-Methylbenzenesulfonyl (–SO₂–C₆H₄–CH₃), replacing bromine with a methyl group.
  • R2 : Thiophen-2-yl, introducing sulfur-mediated aromatic interactions.
  • R5 : N-Benzyl (–CH₂–C₆H₅), a rigid, lipophilic substituent.
  • Key Differences : The methyl group reduces molecular weight (410.51 vs. ~464 g/mol) and lipophilicity compared to the bromine substituent. Thiophene’s electron-rich nature may alter binding kinetics in hydrophobic pockets .

Benzoxazole and Sulfonamide Analogues

2-(4-Bromophenyl)benzo[d]oxazole ()

  • Core : Benzoxazole (fused benzene-oxazole system).
  • R2 : 4-Bromophenyl, analogous to the target compound’s phenyl group.
  • However, the absence of a sulfonyl group limits comparisons in electronic effects .

4-Amino-N,N-diethyl-benzenesulfonamide ()

  • Core : Benzenesulfonamide.
  • Substituents : Diethylamine (–N(CH₂CH₃)₂) at the sulfonamide nitrogen.
  • Key Differences: The benzenesulfonamide scaffold lacks the oxazole ring, reducing structural complexity. The diethylamine group contrasts with the dimethylaminopropyl chain in the target compound, offering insights into amine side-chain optimization .

Research Findings and Implications

Table 1. Structural and Inferred Property Comparison

Compound Name Core R4 Group R2 Group R5 Group MW (g/mol) Key Inferred Properties
Target Compound 1,3-Oxazole 4-Bromobenzenesulfonyl Phenyl N-(3-dimethylaminopropyl) ~464 High lipophilicity; halogen bonding
N-[5-(Ethylsulfonyl)-... () 1,3-Oxazole Ethylsulfonyl 3-(2-Pyridinyl)phenyl N-(Methoxyphenyl) N/A Enhanced solubility; metal coordination
N-Benzyl-4-(4-methylphenyl)sulfonyl... (E5) 1,3-Oxazole 4-Methylbenzenesulfonyl Thiophen-2-yl N-Benzyl 410.51 Lower MW; sulfur-mediated interactions
2-(4-Bromophenyl)benzo[d]oxazole () Benzoxazole None 4-Bromophenyl None N/A Planar structure; DNA intercalation

Key Observations

  • Aromatic Substituents : Thiophene () and pyridine () introduce heteroatoms that may modulate electronic properties or binding specificity compared to phenyl.
  • Amine Side Chains: The dimethylaminopropyl chain (target) offers flexibility and basicity, whereas rigid benzyl () or methoxy-phenyl () groups prioritize hydrophobic interactions.

Biological Activity

The compound 4-(4-bromobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-phenyl-1,3-oxazol-5-amine is a sulfonamide derivative with potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A bromobenzenesulfonyl group, which enhances solubility and biological activity.
  • A dimethylamino propyl side chain that may influence its pharmacokinetics.
  • An oxazole ring , which is often associated with various biological activities.

Anti-inflammatory Effects

Recent studies have demonstrated that the compound exhibits significant anti-inflammatory properties. The anti-inflammatory activity was evaluated through the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in mouse RAW264.7 macrophages. The results indicated that at a concentration of 6.0 μM , the compound did not show significant toxicity to the cells while effectively reducing NO secretion, suggesting a potential for therapeutic use in inflammatory diseases .

Antitumor Activity

The compound's anticancer potential has been investigated through various assays. For instance, it has been compared with established chemotherapeutic agents like 5-fluorouracil (5-FU) and doxorubicin (DOX) in terms of cytotoxicity against cancer cell lines. The results indicated that the compound exhibited reasonable antitumor activity, with IC50 values comparable to those of standard treatments .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The sulfonamide group may interact with specific enzymes or receptors involved in inflammatory pathways.
  • The oxazole moiety could play a role in modulating cellular signaling pathways related to cancer cell proliferation and survival.

Case Studies

  • Inhibition of NO Secretion : A study demonstrated that treatment with the compound significantly inhibited LPS-induced NO production in macrophages, showcasing its potential as an anti-inflammatory agent .
  • Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects on various cancer cell lines. The compound showed promising results, indicating potential use as an anticancer drug .

Data Tables

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnti-inflammatory6.0
This compoundAntitumorComparable to 5-FU and DOX

Q & A

Q. Key characterization methods :

  • NMR : Confirm regioselectivity of sulfonylation and amine attachment via 1^1H and 13^13C NMR shifts (e.g., sulfonyl group at ~δ 7.8–8.2 ppm) .
  • HPLC-MS : Verify molecular weight and purity (>95%) .

Basic: How can researchers validate the structural integrity of this compound when conflicting spectral data arise?

Answer:
Discrepancies in spectral data (e.g., unexpected 1^1H NMR peaks or IR absorptions) may stem from:

  • Tautomerism : The oxazole ring’s resonance structure can lead to ambiguous NMR signals. Use 2D NMR (COSY, HSQC) to resolve proton-proton and carbon-proton correlations .
  • Conformational isomers : Rotamers in the dimethylaminopropyl chain may split signals. Variable-temperature NMR (e.g., 25°C to −40°C) can coalesce split peaks .
  • X-ray crystallography : Resolve absolute configuration and confirm sulfonyl/oxazole geometry if single crystals are obtainable .

Example : A study on analogous oxazole derivatives used X-ray diffraction to confirm the absence of sulfonate ester impurities, resolving conflicting IR data .

Advanced: How can computational modeling guide the optimization of reaction yields for this compound?

Answer:
Step 1: DFT calculations

  • Model transition states for sulfonylation and amine coupling steps using Gaussian 09 with B3LYP/6-31G(d) basis sets. Identify energy barriers and steric hindrance from the bromophenyl group .
  • Example : A study on triazine derivatives optimized reaction conditions by predicting activation energies for sulfonamide formation, improving yields by 22% .

Q. Step 2: DoE (Design of Experiments)

  • Apply response surface methodology (RSM) to variables like temperature, solvent polarity, and catalyst loading. For instance, a flow-chemistry study on diazomethane synthesis used DoE to maximize yield while minimizing byproducts .

Advanced: What strategies address contradictions in reported biological activity data for this compound?

Answer:
Contradictions (e.g., variable IC50_{50} values in kinase assays) may arise from:

  • Assay conditions : Differences in buffer pH, DMSO concentration, or cell lines. Standardize protocols using CLSI guidelines and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Metabolic instability : Evaluate microsomal stability (e.g., human liver microsomes, NADPH cofactor) to assess if rapid degradation skews activity data .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to rule out non-specific binding .

Case study : A triazole sulfonyl derivative showed conflicting antimicrobial activity due to solvent-dependent aggregation. Dynamic light scattering (DLS) identified colloidal aggregates, necessitating revised solubility protocols .

Basic: What are the recommended methods for assessing the compound’s stability under storage?

Answer:

  • Forced degradation studies :
    • Hydrolytic stability : Incubate in pH 1–9 buffers (37°C, 1 week); monitor via HPLC for sulfonate ester hydrolysis .
    • Photostability : Expose to UV light (ICH Q1B guidelines); check for bromophenyl cleavage using LC-MS .
  • Long-term storage : Store at −20°C under argon; avoid repeated freeze-thaw cycles.

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

  • Scaffold modifications :
    • Replace the bromophenyl group with electron-withdrawing substituents (e.g., nitro) to enhance sulfonyl electrophilicity .
    • Vary the dimethylaminopropyl chain length to modulate logP and blood-brain barrier permeability .
  • Biological testing :
    • Parallel artificial membrane permeability assays (PAMPA) for passive diffusion .
    • CRISPR-Cas9 knockout models to validate target engagement in cellular pathways .

Basic: What analytical techniques are essential for detecting impurities in synthesized batches?

Answer:

  • HPLC-DAD/ELSD : Detect unreacted sulfonyl chloride or amine starting materials.
  • ICP-MS : Quantitate residual palladium from coupling reactions (limit: <10 ppm) .
  • TGA/DSC : Identify hydrate/solvate impurities affecting crystallinity .

Advanced: How can researchers resolve low reproducibility in catalytic steps during scale-up?

Answer:

  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progression in real time .
  • Mixer studies : Evaluate mass transfer limitations in stirred-tank reactors; correlate Reynolds number with yield .
  • Case example : A flow-chemistry approach for diazomethane synthesis achieved 90% reproducibility by optimizing residence time and mixing efficiency .

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